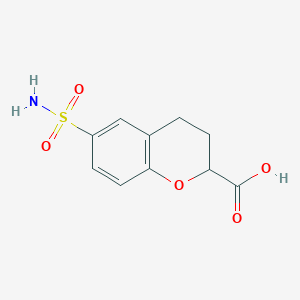

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

説明

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a benzopyran derivative characterized by a sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzopyran ring and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₁NO₅S, with a molecular weight of 257.27 g/mol . The sulfamoyl group introduces strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety (pKa ~3.05–3.20 predicted for analogous compounds) . This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, though its specific therapeutic applications remain less documented in the provided evidence.

特性

分子式 |

C10H11NO5S |

|---|---|

分子量 |

257.27 g/mol |

IUPAC名 |

6-sulfamoyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)(H2,11,14,15) |

InChIキー |

RTTYDQYDAQGWLA-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions: 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

科学的研究の応用

Chemistry: In chemistry, 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

作用機序

The mechanism of action of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzopyran ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: Sulfamoyl Group: Enhances hydrogen-bonding capacity and acidity, making it suitable for targeting enzymes (e.g., carbonic anhydrase) . Fluoro Group: Increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration (critical in β-blockers like nebivolol) . Acetyl-Phenoxy Chain (Ro 23-3544): Extends duration of action by improving receptor binding affinity for leukotriene D4 (LTD4) in bronchoconstriction models .

Stereochemical Considerations :

Enantiomers of 6-fluoro derivatives exhibit distinct biological activities. For example, the (S)-enantiomer is critical in nebivolol for β1-adrenergic receptor selectivity , whereas racemic mixtures may reduce efficacy or cause side effects.

生物活性

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 257.27 g/mol. The compound features a benzopyran core combined with a sulfamoyl functional group, which is crucial for its biological activity. The presence of the sulfamoyl group enhances the compound's ability to inhibit specific enzymes, potentially disrupting various metabolic processes within cells.

The biological activity of this compound primarily stems from its interactions with enzymes and proteins in biological systems. The sulfamoyl group can participate in enzyme inhibition, which may lead to therapeutic effects such as:

- Antihypertensive Effects : Preliminary studies suggest that this compound may exhibit antihypertensive properties similar to other benzopyran derivatives like nebivolol hydrochloride.

- Anticancer Activity : Research has indicated that compounds with similar structures can reduce the invasive behavior of cancer cells. For instance, derivatives of 6-substituted benzopyran have shown promise in inhibiting cancer cell invasion and metastasis .

Table 1: Summary of Biological Activities

| Activity Type | Effect/Mechanism | Reference |

|---|---|---|

| Antihypertensive | Inhibition of metabolic enzymes | |

| Anticancer | Reduction in cancer cell invasion | |

| Antimicrobial | Potential antimicrobial properties |

Case Studies and Research Findings

- Antihypertensive Studies : A study compared the effects of various benzopyran derivatives on blood pressure regulation. Results indicated that compounds with sulfamoyl substitutions exhibited significant reductions in systolic and diastolic blood pressure in hypertensive models, suggesting a potential for clinical applications in hypertension management.

- Cancer Cell Invasion : In vitro studies on HT 1080 fibrosarcoma cells demonstrated that 6-sulfamoyl derivatives significantly inhibited cell migration and invasion. Structure-activity relationship analyses revealed that modifications at the 6-position could enhance or diminish these effects, guiding future drug design .

- Antimicrobial Properties : Research into the antimicrobial efficacy of structurally related compounds indicated that the sulfamoyl group contributes to increased membrane permeability in bacterial cells, leading to cell death. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes reacting phenolic compounds with gamma-butyrolactone under basic conditions followed by acid-catalyzed cyclization to form the benzopyran structure. This efficient synthesis route facilitates further exploration into its derivatives for enhanced biological activity.

Q & A

Q. What are the established synthetic routes for 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and how can intermediates be optimized?

The synthesis typically involves cyclization and functionalization steps. For example, analogous compounds like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are synthesized via Friedel-Crafts acylation using maleic anhydride, followed by Michael addition and hydrogenolysis to reduce ketone intermediates (e.g., 4-oxo derivatives) . Key optimizations include catalyst selection (e.g., Pd/C for hydrogenolysis) and reaction conditions (temperature, solvent polarity) to improve yield and purity. Chromatography (HPLC) is critical for isolating intermediates .

Q. How can structural purity and stereochemical integrity be validated for this compound?

Combined analytical techniques are essential:

- HPLC : Purity assessment (≥90% by HPLC is typical for related compounds) .

- NMR : Confirm backbone structure (e.g., ¹H NMR peaks for benzopyran protons at δ 7.50–8.94 ppm) and sulfamoyl group integration .

- Chiral HPLC or polarimetry : Resolve racemic mixtures and verify enantiomeric excess, particularly for chiral centers at C2 or C3 positions .

Q. What solvent systems are suitable for purification and crystallization?

Polar aprotic solvents (e.g., acetonitrile, chloroform) are effective for recrystallization. For example, 6-acyloxymethyl derivatives crystallize in CHCl₃:petroleum ether or CH₃CN:water mixtures . Acidic conditions (HCl) may aid in hydrolyzing ester intermediates to carboxylic acids .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved, and what are the pharmacological implications?

Chiral resolution methods include:

- Diastereomeric salt formation : Use chiral amines (e.g., 1(R)-phenylethylamine) to separate enantiomers via crystallization .

- Enzymatic resolution : Lipases or esterases may selectively hydrolyze one enantiomer .

Pharmacologically, the (S)-enantiomer often exhibits higher activity. For example, the (S)-6-fluoro analog shows enhanced binding to leukotriene receptors, reducing bronchoconstriction in vivo .

Q. What methodologies address contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies arise from metabolic stability or absorption differences. Strategies include:

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl esters hydrolyzed in vivo) .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-labeled precursors) .

- Aerosol administration : Direct delivery to lung tissue, as seen in guinea pig models for leukotriene antagonists, bypasses systemic metabolism .

Q. How can structure-activity relationships (SAR) be explored for sulfamoyl-substituted benzopyrans?

SAR studies require systematic modifications:

- Sulfamoyl group replacement : Compare with acyloxymethyl or chloromethyl derivatives to assess hydrogen-bonding vs. steric effects .

- Ring saturation : Evaluate dihydro vs. fully aromatic analogs for conformational flexibility and receptor binding .

- In vitro assays : Use isolated enzymes (e.g., leukotriene synthases) or cell lines (e.g., bronchial smooth muscle cells) to quantify IC₅₀ values .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

Critical factors include:

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in hydrogenation steps .

- Continuous flow systems : Improve reproducibility in cyclization steps and reduce racemization risks .

- In-line analytics : Real-time HPLC monitoring ensures chiral integrity during large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。